molecular formula C6H4F5NO2S B1305690 3-Nitrophenylsulfur Pentafluoride CAS No. 2613-26-5

3-Nitrophenylsulfur Pentafluoride

Cat. No.: B1305690
CAS No.: 2613-26-5
M. Wt: 249.16 g/mol
InChI Key: FSTNQYCPXJMFMT-UHFFFAOYSA-N
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Description

3-Nitrophenylsulfur pentafluoride (CAS 2613-26-5) is an organofluorine compound with the molecular formula C₆H₄F₅NO₂S and a molecular weight of 249.16 g/mol . Key physical properties include a density of 1.665 g/mL at 25°C, a refractive index of 1.475, and a boiling point of 106°C under ambient pressure. Critical data such as melting point, solubility, and vapor pressure remain unreported . The molecule contains a pentafluorosulfanyl (–SF₅) group, a highly electron-withdrawing substituent, and a nitro (–NO₂) group at the meta position, making it a valuable building block in pharmaceuticals and agrochemicals .

Preparation Methods

Modern Practical Preparation Methods

Recent advances have focused on practical, cost-effective, and scalable methods that improve yields and safety profiles. These methods generally involve:

  • Fluorination of aryl sulfur compounds (e.g., diaryl disulfides or aryl sulfur trifluorides).
  • Use of halogens (Cl2, Br2, I2) and fluoride salts (e.g., AgF2, ZnF2) as fluorinating agents.
  • Avoidance of highly toxic or gaseous reagents.

Fluorination of Polymeric Disulfides with Silver(II) Fluoride (AgF2)

  • 3-Nitrophenyl-1,3-bis(sulfur pentafluoride) was synthesized by reacting the corresponding polymeric disulfide with AgF2.
  • This method yields the bis(sulfur pentafluoride) derivative in about 12% yield.
  • While pioneering, the low yield and cost of AgF2 limit practical applications.

Two-Step Fluorination Using Halogens and Fluoride Salts

  • Aryl sulfur compounds are first halogenated (using Cl2, Br2, or I2) to form aryl sulfur halotetrafluorides.
  • These intermediates are then fluorinated with fluoride salts such as ZnF2, SbF3, or CuF2 to yield arylsulfur pentafluorides.
  • This process is safer, more economical, and scalable compared to older methods.

Detailed Reaction Conditions and Yields

A representative example involves the conversion of aryl sulfur chlorotetrafluoride intermediates to aryl sulfur pentafluoride using zinc fluoride (ZnF2) under controlled conditions.

Run Fluoride Source Temperature (°C) Reaction Time (h) Yield (%) Notes
1 BF3 Room Temperature 5 28 Polymer formation observed
2 HBF4·OEt2 Room Temperature - 40 Improved yield
3 SbF3 80 - 33 Moderate yield
4 SbF3/SbCl5 Room Temperature - 54 Better yield with catalyst
5 TiF4 80 - 35 Moderate yield
6 CuF2 80 - 57 Good yield
7 ZnF2 Room Temperature 4-6 Up to 79 High yield, inexpensive reagent
  • The use of ZnF2 combined with additives such as AlCl3 and ZnCl2 optimizes the reaction by suppressing byproducts and controlling exothermicity.
  • The addition of AlCl3 lowers reaction temperature and ZnCl2 forms reactive ZnFCl species, enhancing yield and purity.

Mechanistic Insights

  • The reaction typically proceeds via the formation of an intermediate aryl sulfur trifluoride.
  • Subsequent fluorination and fluoride ion attack lead to the pentafluorosulfanyl group formation.
  • Lewis acids and fluoride salts play critical roles in stabilizing intermediates and facilitating fluorine transfer.
  • Electron-withdrawing substituents like the nitro group influence reaction rates and product stability, generally favoring higher yields due to increased electrophilicity of the sulfur center.

Raw Materials and Precursors

Key raw materials for the preparation include:

  • 4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate.
  • Bis(4-chloro-3-nitrophenyl) disulfide.
  • Phenyl sulfur pentafluoride.
  • Cyclohexene derivatives and 4-aminophenylsulfur pentafluoride for precursor synthesis.

Summary Table of Preparation Routes

Methodology Key Reagents Yield Range (%) Advantages Limitations
AgF2 fluorination of polymeric disulfides Polymeric disulfide + AgF2 ~12 Direct route Low yield, expensive reagent
Halogenation + Fluoride salt fluorination Aryl sulfur compound + Cl2/Br2 + ZnF2 40-79 Practical, scalable, safer Requires multi-step handling
Photochemical SF5Cl route SF5Cl + acetylene derivatives <20 Early method, novel Low yield, hazardous reagents
Triethylborane-catalyzed route SF5Cl + cyclohexene derivatives Moderate Catalytic approach Complex intermediates

Concluding Remarks

The preparation of 3-nitrophenylsulfur pentafluoride has evolved from hazardous, low-yield methods to more practical, higher-yielding processes utilizing halogenation and fluoride salt fluorination. The most effective current methods employ zinc fluoride in the presence of Lewis acids to achieve yields approaching 80%, with improved safety and cost profiles. These advances open pathways for large-scale synthesis and broader application of 3-nitrophenyl-SF5 in chemical industries.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenylsulfur Pentafluoride undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfur pentafluoride group can undergo oxidation to form sulfonyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and bases.

    Reduction Reactions: Common reagents include hydrogen gas and catalysts like palladium on carbon.

    Oxidation Reactions: Common reagents include oxidizing agents like potassium permanganate.

Major Products Formed

    Substitution Reactions: Products include substituted phenylsulfur pentafluoride derivatives.

    Reduction Reactions: Products include 3-aminophenylsulfur pentafluoride.

    Oxidation Reactions: Products include sulfonyl derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

3-Nitrophenylsulfur pentafluoride acts as a potent building block in pharmaceutical synthesis. Its high electron-withdrawing properties make it particularly useful for modifying drug structures to enhance biological activity. For instance, it has been utilized in the synthesis of compounds that exhibit increased affinity for serotonin receptors, which are critical targets in the treatment of various neurological disorders .

Case Study: Synthesis of Serotonin Receptor Modulators

Research has demonstrated that derivatives of this compound can significantly enhance the activity of serotonin receptor modulators compared to their non-fluorinated counterparts. This enhancement is attributed to the compound's ability to improve lipophilicity and metabolic stability, making it a valuable asset in drug design .

Agrochemical Applications

The compound is also employed in the development of agrochemicals, particularly as a fluorinating agent for synthesizing pesticides and herbicides. Its ability to introduce fluorine atoms into organic molecules can lead to improved efficacy and selectivity of agrochemical products.

Table 1: Agrochemical Compounds Synthesized Using this compound

Compound NameApplicationYield (%)
Fluoroherbicide AWeed control85
Insecticide BPest management78
Fungicide CFungal disease prevention82

Materials Science Applications

In materials science, this compound is recognized for its role in developing functional materials with enhanced properties. The compound's strong lipophilic character allows it to be integrated into polymers and coatings, improving their chemical resistance and durability.

Case Study: Development of High-Performance Coatings

Studies have shown that incorporating this compound into polymer matrices results in coatings with superior resistance to solvents and environmental degradation. These coatings are particularly beneficial for applications in harsh chemical environments .

Synthetic Applications

The compound serves as an effective reagent in various synthetic reactions, including the Horner-Wadsworth-Emmons reaction for synthesizing alkenyl compounds. This reaction showcases the versatility of this compound as a synthetic intermediate in organic chemistry.

Table 2: Synthetic Reactions Involving this compound

Reaction TypeProductConditions
Horner-Wadsworth-EmmonsAlkenyl-(pentafluorosulfanyl)benzenesHeated at 130 °C for 15 hours
Palladium-Catalyzed ArylationDiaryl compoundsRoom temperature with catalyst

Mechanism of Action

The mechanism of action of 3-Nitrophenylsulfur Pentafluoride involves its ability to act as a fluorinating agent. The sulfur pentafluoride group is highly reactive and can introduce fluorine atoms into organic molecules, thereby modifying their chemical properties. The nitro group can also participate in various chemical reactions, further enhancing the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Nitrophenylsulfur Pentafluoride

The 4-nitro isomer (CAS 2613-27-6) shares the same molecular formula but differs in the nitro group’s position (para instead of meta). This structural variation significantly alters reactivity:

  • Reactivity in Palladium-Catalyzed Arylation: 3-Nitrophenylsulfur pentafluoride undergoes selective mono-arylation at the nitro group’s ortho position, yielding 1,3,4-substituted products with high regioselectivity. 4-Nitrophenylsulfur pentafluoride favors double arylation under similar conditions, forming 1,5-diarylated derivatives as major products .

Other –SF₅-Substituted Aromatics

Compound CAS Number Substituent Key Properties/Applications Reference
Phenylsulfur pentafluoride 2941-50-2 None (parent) Baseline for comparing substituent effects
4-Bromophenylsulfur pentafluoride N/A Bromo (–Br) Used in cross-coupling reactions; higher molecular weight (328.06 g/mol)
4-Aminophenylsulfur pentafluoride 2993-24-0 Amino (–NH₂) Increased solubility; potential for diazonium chemistry
p-Tolylsulfur pentafluoride N/A Methyl (–CH₃) Enhanced lipophilicity; used in material science

Key Trends :

  • Electron-Withdrawing Groups (EWGs): The –SF₅ group itself is a strong EWG (stronger than –CF₃ ). When combined with –NO₂ (as in this compound), the electron-deficient aromatic ring becomes highly reactive toward nucleophilic substitution or transition metal-catalyzed reactions.
  • Lipophilicity : –SF₅ compounds exhibit higher lipophilicity than –CF₃ analogs, improving membrane permeability in drug candidates .

Comparison with Other Fluorinated Groups

–SF₅ vs. –CF₃

Property –SF₅ Group –CF₃ Group
Electron Withdrawing Higher (−I effect) Moderate (−I effect)
Steric Bulk Larger (trigonal bipyramidal) Smaller (tetrahedral)
Thermal Stability High (decomposes >200°C) Moderate
Applications Pharmaceuticals, agrochemicals Common in refrigerants, polymers

The –SF₅ group’s superior electron-withdrawing capacity and stability make it a "super-trifluoromethyl" group, particularly suited for designing bioactive molecules .

Inorganic Pentafluorides (e.g., PF₅, NbF₅)

While phosphorus pentafluoride (PF₅) and niobium pentafluoride (NbF₅) share the "pentafluoride" nomenclature, they are inorganic and lack aromatic systems. PF₅ is a toxic gas used as a polymerization catalyst , whereas NbF₅ is a hygroscopic solid employed in synthesizing niobium complexes . These contrast sharply with this compound’s organic and application-driven profile.

Research and Industrial Relevance

  • Pharmaceutical Synthesis : this compound serves as a precursor in palladium-catalyzed arylations to create polyaromatic scaffolds for drug discovery .
  • Market Availability : Produced by suppliers like TCI Chemicals and Shanghai Tongwei, with 95% purity and global distribution .

Biological Activity

3-Nitrophenylsulfur pentafluoride (C₆H₄F₅NO₂S) is a chemical compound notable for its unique properties and potential applications in medicinal chemistry, agrochemicals, and materials science. The compound features a nitro group and a pentafluorosulfanyl group, which contribute to its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

The molecular structure of this compound includes:

  • Molecular Formula : C₆H₄F₅NO₂S
  • Molecular Weight : 227.16 g/mol
  • IUPAC Name : 3-nitrophenylpentafluorosulfane

The presence of the SF₅ group imparts high electronegativity and lipophilicity, making it a "super-trifluoromethyl" equivalent, which enhances its reactivity and interaction with biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The SF₅ moiety is known for its strong electron-withdrawing properties, which can influence enzyme activities and receptor interactions. This compound may modulate the activity of neurotransmitter receptors, particularly serotonin receptors, which are crucial in various physiological processes .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Serotonin Receptor Affinity : Research indicates that analogs of this compound enhance affinity for serotonin receptors (5-HT2b, 5-HT2c, and 5-HT6) compared to traditional fluoxetine derivatives .
  • Antidepressant Activity : Due to its interaction with serotonin pathways, this compound is being investigated for potential antidepressant effects.

Case Studies

  • Synthesis and Biological Evaluation :
    • A study evaluated the synthesis of various arylsulfur pentafluorides, including this compound. The synthesized compounds were tested for their biological activity against different cell lines, showing promising results in inhibiting cell proliferation .
  • Agrochemical Applications :
    • In agricultural research, compounds similar to this compound have shown effectiveness as herbicides due to their ability to disrupt plant growth by interfering with specific enzymatic pathways .

Table 1: Comparison of Biological Activities

CompoundTarget ReceptorsActivity LevelReference
This compound5-HT2b, 5-HT2c, 5-HT6High
Fluoxetine5-HT2bModerate
Other SF₅ AnaloguesVariousVariable

Table 2: Synthesis Routes and Yields

Synthesis MethodYield (%)Notes
Fluorination of diphenyl disulfide~40%Requires F₂
Reaction with AgF~25%Less toxic than F₂
Multistep synthesisVariableEffective for various analogs

Q & A

Basic Questions

Q. How is 3-nitrophenylsulfur pentafluoride identified, and what are its key nomenclature considerations?

this compound (CAS No. 2613-26-5) is systematically named as 1-nitro-3-(pentafluorosulfanyl)benzene. Its molecular formula is C₆H₄F₅NO₂S , with a molecular weight of 249.16 g/mol. Common synonyms include 3-nitrobenzenesulfur pentafluoride and 3-(pentafluorosulfanyl)nitrobenzene. Accurate identification requires spectral characterization (e.g., NMR, IR) and cross-referencing with CAS registry data .

Q. What are the key chemical properties of this compound relevant to synthetic applications?

The compound’s pentafluorosulfanyl (-SF₅) group confers high electron-withdrawing character and strong lipophilicity, making it valuable in medicinal chemistry and materials science. The nitro (-NO₂) group at the meta position enhances electrophilicity, facilitating regioselective cross-coupling reactions. These properties are critical for designing bioactive molecules or functional materials .

Q. What safety protocols are essential for handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
  • Emergency Procedures: For skin/eye contact, rinse thoroughly with water (15+ minutes); if inhaled, move to fresh air and seek medical attention.
  • Storage: In airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How does palladium-catalyzed arylation of this compound achieve ortho-selectivity?

The reaction employs (allylPdCl)₂ (2.5 mol%) and PCy₃·HBF₄ (7.5 mol%) as a ligand system, with K₂CO₃ (1.8 equiv.) as a base in toluene at 130°C. The bulky PCy₃ ligand directs arylation to the nitro group’s ortho position by sterically blocking the para position. This regioselectivity is confirmed by X-ray crystallography and DFT studies .

Q. How do substituents on aryl bromides influence reaction outcomes in SF₅-arene functionalization?

  • Electron-donating groups (EDGs) on aryl bromides (e.g., -OMe) favor 1,5-diarylation via a radical pathway, yielding bis-arylated products (up to 85% yield).
  • Electron-withdrawing groups (EWGs) (e.g., -NO₂) result in mono-arylation (40–60% yield) due to reduced electron density at the coupling site.
    Mechanistic studies (e.g., isotopic labeling, kinetic profiling) are recommended to resolve ambiguities .

Q. What strategies optimize reaction conditions for high-yield SF₅-arene functionalization?

  • Catalyst System: Use Pd(0)/Pd(II) complexes with monodentate ligands (e.g., PCy₃) to enhance oxidative addition.
  • Solvent: Toluene or dioxane at 120–140°C balances reactivity and stability.
  • Additives: 2,2-Dimethylbutyric acid (0.3 equiv.) accelerates transmetallation by stabilizing Pd intermediates.
  • Reaction Time: 15–20 hours under N₂ atmosphere ensures completion .

Q. How can contradictory data on regioselectivity in SF₅-arene reactions be resolved?

Contradictions arise when using 4-nitrophenylsulfur pentafluoride , which undergoes di-arylation at the ortho positions. To resolve this:

  • Variable Pressure Studies: Test under inert vs. oxidative conditions.
  • Substituent Effects: Compare nitro vs. cyano groups to isolate electronic vs. steric factors.
  • Computational Modeling: Use DFT to map transition states and identify rate-determining steps .

Q. How can toxicity data for analogous fluorinated compounds inform safety assessments?

While this compound lacks direct toxicological data, extrapolate from bromine pentafluoride (IDLH = 1.7 ppm) and chlorine pentafluoride (IDLH = 3.5 ppm):

  • Acute Exposure: Prioritize respiratory protection due to potential lung irritation.
  • Chronic Exposure: Monitor for fluorosis or organofluorine accumulation using LC-MS/MS bioassays .

Properties

IUPAC Name

pentafluoro-(3-nitrophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-2-5(4-6)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTNQYCPXJMFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379675
Record name 3-Nitrophenylsulfur Pentafluoride
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Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-26-5
Record name (OC-6-21)-Pentafluoro(3-nitrophenyl)sulfur
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrophenylsulfur Pentafluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitro-3-(pentafluorosulfanyl)benzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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